Product packaging for 2-Acetoxy-3-phenylpropanoic acid(Cat. No.:CAS No. 69056-25-3)

2-Acetoxy-3-phenylpropanoic acid

Cat. No.: B1624769
CAS No.: 69056-25-3
M. Wt: 208.21 g/mol
InChI Key: VLUWDAHVYCOUSR-UHFFFAOYSA-N
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Description

Contextual Significance within Organic and Medicinal Chemistry

2-Acetoxy-3-phenylpropanoic acid belongs to the broader class of phenylpropanoic acids, which are recognized as significant scaffolds in the development of therapeutic agents. The presence of both a carboxylic acid and an ester functional group allows for a range of chemical transformations, making it a versatile intermediate in organic synthesis.

In the realm of medicinal chemistry, the introduction of an acetoxy group to a parent molecule, such as 3-phenyl-lactic acid, is a common strategy to modify its physicochemical properties. This esterification can enhance the lipophilicity of a compound, potentially improving its absorption and distribution in biological systems. Furthermore, the acetoxy group can act as a prodrug moiety, designed to be cleaved by esterases in the body to release the active parent compound. This approach is particularly relevant in the derivatization of naturally occurring bioactive compounds to improve their stability and bioavailability. For instance, 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid has been synthesized as a derivative of danshensu (2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid) to enhance its chemical stability and liposolubility. nih.gov This highlights the strategic importance of the this compound structure in drug design and development.

Historical Overview of Research on this compound

While a detailed historical timeline exclusively focused on this compound is not extensively documented in seminal early chemical literature, its emergence is intrinsically linked to the broader and more established history of phenylpropanoic acid derivatives. Research into phenylpropanoic acids and their analogues gained significant momentum in the mid-20th century with the discovery of their anti-inflammatory properties, leading to the development of numerous non-steroidal anti-inflammatory drugs (NSAIDs).

The specific investigation of this compound appears to be a more recent development, driven by the ongoing quest for new therapeutic agents and improved drug delivery systems. Its study is often found within the context of modifying known bioactive molecules to enhance their therapeutic potential. The synthesis and investigation of this compound are therefore a part of the continuing evolution of medicinal chemistry, where functional group modification plays a pivotal role in optimizing the properties of parent compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B1624769 2-Acetoxy-3-phenylpropanoic acid CAS No. 69056-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyloxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUWDAHVYCOUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455416
Record name 2-(Acetyloxy)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69056-25-3
Record name 2-(Acetyloxy)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Acetoxy 3 Phenylpropanoic Acid and Its Derivatives

Chemical Synthesis Approaches

The chemical synthesis of 2-acetoxy-3-phenylpropanoic acid can be achieved through several distinct pathways. These approaches include the derivatization of amino acid precursors, direct acetylation of hydroxy analogues, and more advanced catalytic methods.

Synthesis from Amino Acid Precursors

Amino acids, particularly phenylalanine, serve as a valuable and enantiomerically pure starting point for the synthesis of chiral this compound. This approach capitalizes on the inherent stereochemistry of the natural amino acid to produce a stereospecific product.

D-(R)-Phenylalanine can be employed as a chiral starting material to produce the corresponding (R)-enantiomer of 2-hydroxy-3-phenylpropanoic acid. The synthesis begins with the diazotization of D-phenylalanine. This reaction, typically conducted using sodium nitrite (B80452) in an acidic aqueous solution (e.g., sulfuric acid), converts the primary amine group into a diazonium salt. This intermediate is unstable and readily undergoes nucleophilic substitution by water, which is present as the solvent. The reaction proceeds with retention of configuration due to a double SN2 inversion mechanism, yielding (R)-2-hydroxy-3-phenylpropanoic acid. researchgate.net Subsequent acetylation of the hydroxyl group furnishes the final product, (R)-2-acetoxy-3-phenylpropanoic acid.

A common and effective method for synthesizing 2-hydroxy-3-phenylpropanoic acid involves the chemical conversion of phenylalanine. ed.gov For instance, L-phenylalanine can be converted to (S)-2-hydroxy-3-phenylpropanoic acid. researchgate.net This transformation is achieved through a diazotization reaction, where the amino group of phenylalanine is replaced by a hydroxyl group with retention of its original stereochemistry. researchgate.net The reaction is typically performed by treating an acidic solution of L-phenylalanine with aqueous sodium nitrite, which generates the intermediate diazonium salt that is then hydrolyzed to the corresponding alcohol. researchgate.net This process is known to be stereospecific. ed.gov The resulting 2-hydroxy-3-phenylpropanoic acid is then subjected to an acetylation step to yield the final this compound.

StepStarting MaterialReagentsProductTypical Yield
1 L-PhenylalanineNaNO₂, H₂SO₄ (aq)(S)-2-Hydroxy-3-phenylpropanoic acid96% researchgate.net
2 (S)-2-Hydroxy-3-phenylpropanoic acidAcetic Anhydride (B1165640), Pyridine (B92270)(S)-2-Acetoxy-3-phenylpropanoic acidNot specified

Acetylation Reactions of Hydroxy Phenylpropanoic Acids

The acetylation of 2-hydroxy-3-phenylpropanoic acid is a direct method to introduce the acetoxy group. learncbse.in This reaction involves treating the hydroxy acid with an acetylating agent. Common reagents for this transformation include acetic anhydride or acetyl chloride. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine (B128534), which acts as a catalyst and scavenges the acidic byproduct (acetic acid or hydrochloric acid). This method is generally efficient and provides a straightforward route to the desired this compound from its hydroxy precursor.

ReactantAcetylating AgentCatalyst/BaseProduct
2-Hydroxy-3-phenylpropanoic acidAcetic AnhydridePyridineThis compound
2-Hydroxy-3-phenylpropanoic acidAcetyl ChlorideTriethylamineThis compound

Oxidative Cleavage Methodologies for this compound Analogues

Oxidative cleavage provides a method for synthesizing carboxylic acids, including analogues of the target compound, from larger molecules. mdpi.com This strategy involves the breaking of carbon-carbon bonds using strong oxidizing agents. For instance, the oxidative cleavage of unsaturated precursors like cinnamic acid can yield phenyl-substituted carboxylic acids. prepchem.com While not a direct synthesis of this compound itself, this methodology can be applied to produce related structures. The process often involves initial dihydroxylation of a double bond, followed by cleavage of the resulting diol. mdpi.comresearchgate.net Reagents such as potassium permanganate (B83412) or ozone, followed by an oxidative workup, are commonly used. prepchem.com More modern methods utilize hydrogen peroxide in the presence of a catalyst, which is considered a cleaner oxidant. mdpi.comresearchgate.net These reactions can be tuned to yield aldehydes or carboxylic acids as the final products. mdpi.com

Electrochemical and Photoredox Catalysis for Hydroxyalkylation leading to Acetoxy Phenylpropanoic Acid Structures

Modern synthetic chemistry has introduced powerful catalytic methods, such as electrochemical synthesis and photoredox catalysis, which offer green and efficient alternatives for constructing complex molecules. nih.govsciforum.net Photoredox catalysis can be used for the hydroalkylation of C(sp³)–H acids, providing a platform for creating new carbon-carbon bonds under mild conditions. nih.gov This strategy could be adapted to synthesize the carbon skeleton of phenylpropanoic acid derivatives. Furthermore, the combination of photoredox catalysis with a Lewis acid catalyst has been shown to enable the α-hydroxyalkylation of cyclic ethers with aromatic ketones. nih.gov This type of transformation highlights the potential for forming the hydroxy-substituted carbon center found in the precursor to this compound. Electrochemical methods, which use electricity to drive chemical reactions, are also emerging as an environmentally friendly approach to synthesis, avoiding the need for toxic reagents and potentially offering efficient pathways to important organic structures. sciforum.net

Stereoselective and Asymmetric Synthesis of this compound

The controlled synthesis of specific stereoisomers of this compound is paramount. Asymmetric synthesis, which favors the formation of one enantiomer over another, is a key area of investigation. youtube.comslideshare.netslideshare.net

Chiral Pool-Based Asymmetric Induction

The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.comnih.govwikipedia.orgresearchgate.netresearchgate.net This method provides a foundation of chirality that is carried through the synthetic sequence to the target molecule. wikipedia.org Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org

For the synthesis of derivatives of this compound, α-amino acids are particularly relevant starting materials. mdpi.comnih.govresearchgate.net These compounds, available in enantiomerically pure forms, can be transformed into the desired product, establishing key stereocenters with high fidelity. mdpi.com For instance, a synthesis could commence with an enantiopure amino acid, where the inherent chirality directs the stereochemical outcome of subsequent reactions. researchgate.net

Enzymatic and Biocatalytic Resolution Techniques

Enzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis for obtaining optically active compounds. nih.govnih.gov These techniques often employ whole-cell systems or isolated enzymes to resolve racemic mixtures or to perform stereoselective transformations.

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst, often an enzyme. nih.gov Whole-cell systems, such as yeast, are frequently employed as biocatalysts due to their accessibility and the wide array of enzymes they contain.

In the context of this compound, a racemic precursor could be subjected to a yeast-mediated reaction. The yeast's enzymes would selectively act on one enantiomer, for example, through hydrolysis or reduction, leaving the other enantiomer unreacted and thus enriched. The efficiency of this resolution is determined by the enantioselectivity of the biocatalyst.

Enzyme-mediated transesterification is another powerful biocatalytic method for achieving kinetic resolution. nih.gov Lipases are the most commonly used enzymes for this purpose. nih.gov In this process, a racemic alcohol precursor is reacted with an acyl donor in the presence of a lipase. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov

Biosynthetic pathways offer a direct route to enantiomerically pure compounds starting from simple precursors. Phenylpyruvic acid, a key intermediate in the metabolism of phenylalanine, can serve as a starting point for the synthesis of various phenylpropanoid compounds. georganics.sknih.govresearchgate.net

In some microorganisms and plants, phenylpyruvate can be converted to phenylalanine through the action of aminotransferases. nih.gov Further enzymatic modifications could then lead to the formation of 2-hydroxy-3-phenylpropanoic acid, which can subsequently be acetylated to yield this compound. The stereochemical outcome of the final product would be determined by the stereoselectivity of the enzymes involved in the biosynthetic pathway. For example, a two-enzyme cascade has been used for the efficient biosynthesis of (3R)-acetoin from pyruvate, demonstrating the potential of multi-enzyme systems. rsc.org

Chiral Inversion Strategies in Related Phenylpropanoic Acid Syntheses

Chiral inversion is a strategic approach to convert a readily available enantiomer into its more desired, but less accessible, counterpart. This is particularly useful when one enantiomer of a chiral starting material is significantly cheaper or more abundant than the other.

A notable example involves the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid, a derivative of the target compound. nih.gov The process starts with the commercially available L-phenylalanine, which is converted to (S)-2-bromo-3-phenylpropanoic acid. nih.govamazonaws.com A key step is the crystallization-induced chiral inversion of this (S)-bromo acid to its (R)-enantiomer with high enantiomeric excess (96-99%). nih.gov This inversion is followed by a thioacetate (B1230152) substitution to yield the final (S)-2-acetylthio-3-phenylpropanoic acid. nih.gov Microbial systems, such as Verticillium lecanii, have also been shown to be effective in the chiral inversion of 2-arylpropionic acids, offering a potential biocatalytic route for such transformations. nih.gov

Diastereoselective Synthetic Pathways to Phenylpropanoic Acid Derivatives

The synthesis of phenylpropanoic acid derivatives with specific three-dimensional arrangements is often accomplished through diastereoselective reactions. This strategy typically involves the temporary attachment of a chiral auxiliary to a precursor molecule. The inherent chirality of the auxiliary directs subsequent chemical transformations, favoring the formation of one diastereomer over others.

One of the most powerful and widely utilized methods for the diastereoselective alkylation of carboxylic acids is the Evans asymmetric alkylation, which employs chiral oxazolidinone auxiliaries. york.ac.ukharvard.eduscribd.com These auxiliaries are readily prepared from commercially available and relatively inexpensive amino alcohols, such as (S)-valinol and (1S,2R)-norephedrine. york.ac.uk The process begins with the acylation of the chiral auxiliary with a phenylpropanoic acid derivative to form an N-acyl oxazolidinone.

The key to the stereocontrol lies in the formation of a specific enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The lithium or sodium cation chelates with the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, forcing the formation of a rigid, planar (Z)-enolate. york.ac.uk This chelation, combined with the steric hindrance from the substituent on the chiral auxiliary (e.g., an isopropyl or phenyl group), effectively blocks one face of the enolate. Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less sterically hindered face, leading to the formation of the new carbon-carbon bond with a high degree of diastereoselectivity. york.ac.ukharvard.edu

The stereoselectivity of the alkylation can be influenced by the nature of the electrophile; sterically demanding alkyl halides tend to give higher diastereoselectivity compared to less bulky ones like methyl iodide. york.ac.uk After the desired stereocenter has been established, the chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with lithium hydroperoxide) to yield the chiral α-substituted carboxylic acid, with the valuable auxiliary being recoverable for reuse. bath.ac.uk

Another notable chiral auxiliary is Ellman's tert-butanesulfinamide. This reagent is particularly effective for the asymmetric synthesis of chiral amines and can be applied to produce amino derivatives of phenylpropanoic acid with high diastereomeric purity. osi.lv The N-tert-butanesulfinyl group acts as a powerful directing group in reactions such as the reduction of ketimines or the addition of nucleophiles to imines. osi.lv

Furthermore, diastereoselective reactions can be achieved without traditional auxiliaries. For instance, the Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc dust, generates a zinc-enolate intermediate that can lead to the formation of β-hydroxy esters with varying degrees of diastereoselectivity. youtube.com

Table 1: Key Chiral Auxiliaries in Diastereoselective Synthesis

Chiral Auxiliary Precursor Typical Application Mechanism of Stereocontrol
Evans Oxazolidinone (S)-Valinol, (1S,2R)-Norephedrine Asymmetric alkylation of carboxylic acids Chelation-controlled (Z)-enolate formation directs electrophile approach
Ellman's Sulfinamide tert-Butanesulfinamide Asymmetric synthesis of chiral amines Steric direction in additions to C=N bonds
(-)-Menthone (-)-Menthone Resolution and diastereoselective reactions Formation of diastereomeric acetals/ketals allows for separation and directed reactions

Solid-Phase Synthesis Approaches for Phenylpropanoic Acid Derivatives

Solid-phase organic synthesis (SPOS) has emerged as a transformative technology for accelerating the discovery of new molecules by enabling the rapid synthesis of large, systematically organized collections, or "libraries," of compounds. crsubscription.com This methodology immobilizes a starting material onto an insoluble polymer support (resin), allowing for chemical transformations to be performed. A key advantage of SPOS is the simplification of purification; excess reagents and by-products are removed by simply washing the resin, which drives reactions to completion. imperial.ac.uk

The synthesis begins with the attachment of a starting material, such as a phenylpropanoic acid derivative, to the solid support via a linker. imperial.ac.uk The choice of resin and linker is critical. Polystyrene resins cross-linked with divinylbenzene (B73037) are common, suitable for nonpolar solvents, while polyethylene (B3416737) glycol (PEG)-grafted resins like TentaGel are preferred for more polar environments. crsubscription.com For carboxylic acids, linkers like the Wang resin are often used, which attach the acid as an ester that can be cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). imperial.ac.uk

Once attached to the resin, the phenylpropanoic acid scaffold can be elaborated through a series of reaction cycles. Each cycle might involve a deprotection step followed by a coupling reaction to introduce new building blocks. peptide.com This modular approach is highly amenable to automation and the "split-mix" synthesis strategy for generating vast combinatorial libraries. peptide.com

A significant advancement in SPOS is the development of "traceless" linkers. These linkers are designed so that upon cleavage, no residual functionality from the linker remains on the product molecule. combichemistry.comresearchgate.net This is crucial for creating libraries of small, drug-like molecules where any linker remnant could undesirably alter biological activity. Examples include silyl (B83357) linkers, which are cleaved with acid to leave a hydrogen atom in place of the silicon-aryl bond, and phenylhydrazide linkers, which can be cleaved oxidatively. combichemistry.comnih.gov

The principles of diastereoselective synthesis can be effectively combined with solid-phase techniques. For example, a chiral Evans oxazolidinone auxiliary can be immobilized on a resin support. bath.ac.uk This polymer-supported chiral auxiliary can then be used to perform asymmetric alkylations, combining the stereocontrol of the auxiliary with the practical benefits of solid-phase synthesis, including the potential for recycling the expensive chiral auxiliary. bath.ac.uk

Table 2: Common Components in Solid-Phase Synthesis

Component Examples Function
Solid Support (Resin) Polystyrene (PS), TentaGel Insoluble matrix for immobilizing the substrate. crsubscription.com
Linker Wang, Rink Amide, Silyl (Traceless) Covalently attaches the molecule to the resin; cleavage conditions determine its choice. imperial.ac.ukcombichemistry.com
Protecting Groups Boc, Fmoc Temporarily mask reactive functional groups during synthesis. peptide.com
Cleavage Reagent Trifluoroacetic Acid (TFA), HF Releases the final product from the resin support. imperial.ac.uknih.gov

Chemical Transformations and Derivatization Reactions of 2 Acetoxy 3 Phenylpropanoic Acid

Hydrolysis of the Acetate (B1210297) Ester Moiety

The acetate ester group in 2-acetoxy-3-phenylpropanoic acid can be readily cleaved through hydrolysis to yield 2-hydroxy-3-phenylpropanoic acid, also known as phenyllactic acid. This reaction can be catalyzed by either acid or, more commonly, a base.

Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). orgsyn.orgorgsyn.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the acetate ion as the leaving group and forming the carboxylate of the product. A subsequent acidification step is required to protonate the resulting carboxylate and alcoholate to yield the final α-hydroxy acid product. The progress of the hydrolysis can be monitored using techniques like thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more polar product. orgsyn.org

Reaction Conditions for Hydrolysis:

Catalyst Reagents Temperature Outcome
Base 10% aq. NaOH Reflux Cleavage of ester to form 2-hydroxy-3-phenylpropanoic acid. orgsyn.org

Conversion to Reactive Acyl Halides (e.g., Acid Chlorides)

The carboxylic acid functional group of this compound can be converted into a more reactive acyl halide, most commonly an acyl chloride. This transformation is a crucial step for subsequent reactions such as amide bond formation or Friedel-Crafts acylation. The conversion activates the carboxyl group, making it a much better electrophile.

Several standard chlorinating agents are employed for this purpose. Thionyl chloride (SOCl₂) is a common choice, as the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. orgsyn.orggoogle.com Another effective reagent is oxalyl chloride ((COCl)₂), which is often used with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com This reaction proceeds by first forming a reactive Vilsmeier-type intermediate with DMF, which then facilitates the conversion of the carboxylic acid to the acyl chloride. This method is known for being mild and efficient. chemicalbook.com The resulting 2-acetoxy-3-phenylpropanoyl chloride is a highly reactive intermediate. orgsyn.orgchemsynthesis.com

Common Reagents for Acyl Chloride Formation:

Reagent Catalyst/Solvent Key Features
Thionyl Chloride (SOCl₂) Often used neat or in an inert solvent (e.g., CCl₄) Byproducts (SO₂, HCl) are gaseous, simplifying workup. orgsyn.orggoogle.com

Intramolecular Cyclization Reactions (e.g., Friedel-Crafts Acylation)

The structure of this compound, containing both an aromatic ring and a carboxylic acid group (or its activated acyl chloride form), is suitable for intramolecular cyclization reactions. A characteristic reaction for the parent compound, 3-phenylpropanoic acid, is its cyclization to form 1-indanone (B140024) under the influence of a strong acid catalyst. wikipedia.org

This transformation is an intramolecular Friedel-Crafts acylation. First, the carboxylic acid is activated, typically by conversion to the acyl chloride as described previously. In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), the acyl chloride can then undergo an electrophilic aromatic substitution reaction with the electron-rich phenyl ring. The reaction results in the formation of a new carbon-carbon bond, creating a six-membered ring fused to the benzene (B151609) ring, which upon workup yields a substituted indanone. The presence of the acetoxy group at the alpha position would be expected to yield 2-acetoxy-1-indanone as the product.

Decarboxylative Reactions and Generation of Radical Intermediates

Carboxylic acids can undergo decarboxylation, the loss of a molecule of carbon dioxide (CO₂), under certain conditions. While simple alkyl carboxylic acids require harsh conditions, the presence of other functional groups can facilitate this process. For instance, the decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid has been studied, highlighting that phenylpropanoic acid derivatives can undergo such transformations. acs.org

For this compound, decarboxylation could potentially be induced under radical conditions. For example, in Barton decarboxylation, the carboxylic acid is converted to a thiohydroxamate ester, which can then be treated with a radical initiator and a hydrogen atom source to generate a radical intermediate at the C2 position via decarboxylation. This radical could then be trapped or undergo further reactions. Another possibility is oxidative decarboxylation, where an oxidant promotes the loss of CO₂ and the formation of a carbocationic or radical intermediate.

Functional Group Interconversions and Derivatization for Specialized Applications

The functional groups of this compound serve as handles for a wide range of derivatizations. The conversion to an acyl chloride is a prime example of a functional group interconversion that opens up a plethora of subsequent reactions. orgsyn.org

For instance, the highly reactive 2-acetoxy-3-phenylpropanoyl chloride can readily react with amines to form amides. This is a fundamental transformation in the synthesis of peptides and other complex molecules. In one documented procedure, an acyl chloride derived from 2-acetoxypropanoic acid was reacted with a cyclic amine in the presence of triethylamine (B128534) (TEA) as a base to yield the corresponding amide in high yield. chemicalbook.com

Furthermore, derivatives of this compound are valuable in the synthesis of pharmaceuticals. A closely related compound, (S)-2-acetyloxypropionic acid chloride, is a key intermediate in the industrial production of Iopamidol, a non-ionic, low-osmolar iodinated contrast agent. google.com This highlights the utility of such acetoxy-substituted acyl chlorides in creating specialized molecules for medical applications. The interconversion of the acetoxy group back to a hydroxyl group via hydrolysis also provides access to α-hydroxy acids, which are themselves important chiral building blocks in organic synthesis. researchgate.net

Applications of 2 Acetoxy 3 Phenylpropanoic Acid As a Chiral Building Block in Advanced Organic Synthesis

Role in the Total Synthesis of Complex Natural Products and Analogues

The total synthesis of natural products is a significant driver of innovation in organic chemistry, providing access to biologically active molecules and validating new synthetic methodologies. Chiral building blocks like 2-acetoxy-3-phenylpropanoic acid and its close derivatives are fundamental to creating the intricate, stereochemically defined architectures of these compounds.

While direct utilization of this compound as a starting material in the synthesis of the HIV protease inhibitor Indinavir is not prominently detailed in primary literature, the synthesis of this complex therapeutic agent relies heavily on chiral building blocks with very similar structural motifs. The core structure of Indinavir contains several stereogenic centers, and its synthesis is a landmark achievement in asymmetric synthesis.

Key intermediates in the synthesis of Indinavir include (–)-cis-(1S,2R)-1-aminoindan-2-ol and a complex piperazine (B1678402) derivative. The synthesis of the aminoindanol (B8576300) component, for instance, has been achieved through methods like the asymmetric epoxidation of indene, followed by a Ritter reaction with acetonitrile (B52724) to establish the correct cis-stereochemistry of the amino and hydroxyl groups. researchgate.net This process creates the crucial stereocenters that are vital for the drug's ability to bind to the HIV protease active site. The synthesis of other components often starts from readily available chiral materials like amino acids, which share the α-substituted propanoic acid framework. researchgate.net For example, 3-phenylpropionic acid derivatives are recognized as useful starting materials for the preparation of various HIV protease inhibitors. google.com The strategies employed highlight the importance of securing specific stereoisomers, often through resolution or asymmetric synthesis, to build the final drug molecule. rsc.org

The anticancer drug Taxol (paclitaxel) is famous for its complex diterpenoid core and its unique C-13 side chain, N-benzoyl-(2'R,3'S)-3'-phenylisoserine, which is essential for its biological activity. The synthesis of this side chain and its analogues is a critical area of research, and derivatives structurally related to this compound are key players.

A pivotal strategy for constructing the Taxol side chain involves the use of β-lactam intermediates. Specifically, (3R, 4S)-3-hydroxy-4-phenyl-2-azetidinone derivatives are valuable precursors. nih.gov These four-membered ring systems can be opened under controlled conditions to yield the desired 3-phenylisoserine structure. The acetoxy group in compounds like cis-3-acetoxy-4-phenylazetidin-2-one serves as a protected form of the hydroxyl group, which is crucial for the final side chain structure. Enzymatic kinetic resolution of racemic cis-3-acetoxy-β-lactams has been demonstrated as a highly effective method to obtain the enantiopure intermediates required for synthesizing the Taxol side chain. mpg.de This highlights how the 3-phenylpropanoic acid backbone, functionalized with an acetoxy (or hydroxy) group at the C2 position, is a foundational element for accessing this vital component of Taxol.

Employment in Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis is a powerful tool for creating chiral molecules with high enantiomeric purity, minimizing the need for classical resolution of racemic mixtures. wikipedia.org While this compound itself is more of a building block than a catalyst, its core structure is representative of the chiral molecules used to influence chemical reactions. Chiral catalysts or ligands often incorporate stereogenic centers to create a chiral environment that directs the stereochemical outcome of a transformation. wikipedia.org

Derivatives of this compound can be employed in various enantioselective transformations. For example, phosphine-catalyzed asymmetric (3+2) annulations of δ-acetoxy allenoates with 2-naphthols have been developed to construct enantiomerically enriched furans. sigmaaldrich.com This type of transformation relies on a chiral catalyst to control the formation of new stereocenters. Similarly, asymmetric transfer hydrogenation of nitroolefins can be achieved using organocatalysts, demonstrating a metal-free approach to creating chiral products. The principles of these reactions, which depend on a chiral source to induce selectivity, are applicable to scaffolds derived from phenylpropanoic acids.

Development of Chiral Auxiliaries and Ligands Utilizing this compound Scaffolds

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center. researchgate.net After the reaction, the auxiliary is removed and can often be recovered for reuse. researchgate.netbath.ac.uk This strategy is one of the most reliable methods in asymmetric synthesis.

Well-known examples of chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine, which can be acylated by a prochiral acid chloride to form an amide. researchgate.net The auxiliary then sterically directs subsequent reactions, such as enolate alkylation or aldol (B89426) reactions, before being cleaved to reveal the chiral product. researchgate.net For instance, amino alcohols, which are used to form oxazolidinone auxiliaries, are highly effective, and those derived from amino acids like phenylalaninol (structurally related to 3-phenylpropanoic acid) are common. The development of polymer-supported chiral auxiliaries allows for easier recovery and recycling, a key principle in green chemistry. The 3-phenylpropanoic acid framework is an ideal candidate for incorporation into such auxiliaries due to its robust nature and the strategic placement of its functional groups, which can be modified to create effective stereodirecting molecules.

Building Block for β-Lactam Antibiotics and Related Structures

The β-lactam ring is the core structural feature of one of the most important classes of antibiotics, including penicillins and cephalosporins. The synthesis of this strained four-membered ring is a central focus of medicinal and organic chemistry. Derivatives of 3-phenylpropanoic acid serve as valuable precursors for the construction of β-lactam scaffolds.

One of the most famous methods for β-lactam synthesis is the Staudinger ketene-imine cycloaddition, where a ketene (B1206846) reacts with an imine in a [2+2] cycloaddition. mpg.de By using chiral reactants, this method can be made stereoselective. Furthermore, β-amino acids can be cyclized to form β-lactams. For example, 3-(benzylamino)-3-phenylpropanoic acid, a derivative of the parent structure, undergoes cyclization to yield a β-lactam ring. The presence of the phenyl group is a common feature in many synthetic β-lactams, influencing their chemical properties and biological activity. These synthetic routes demonstrate that the 3-phenylpropanoic acid skeleton is a fundamental building block for accessing the core structure of this vital class of antibiotics.

Advanced Analytical and Spectroscopic Characterization of 2 Acetoxy 3 Phenylpropanoic Acid in Research

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating 2-acetoxy-3-phenylpropanoic acid from impurities and for resolving its enantiomers. High-performance liquid chromatography and gas chromatography-mass spectrometry are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for determining the enantiomeric excess of its chiral forms. heraldopenaccess.us The versatility of HPLC allows for both normal-phase and reversed-phase separations, depending on the specific analytical requirements.

For purity analysis, a reversed-phase HPLC method is often employed. sielc.com A typical setup might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724), water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The retention time of the compound under specific conditions is a key parameter for its identification and quantification.

The determination of enantiomeric excess is a critical aspect of chiral drug development and analysis. heraldopenaccess.us Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most effective method for separating the enantiomers of this compound. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated excellent enantioselectivity for a wide range of chiral compounds. nih.govmdpi.comnih.gov The choice of the mobile phase, often a mixture of alkanes like hexane (B92381) and an alcohol modifier like isopropanol, is crucial for achieving optimal separation. mdpi.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us

Interactive Table: Example HPLC Conditions for Chiral Separation

Parameter Condition
Column Chiralcel OJ-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Isopropanol/Methanol (90:5:5, v/v/v)
Flow Rate 0.6 mL/min

| Detection | UV at 230 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying metabolites of this compound in biological samples. nih.gov This is particularly relevant in studies investigating the metabolic fate of the compound. nih.gov Prior to GC-MS analysis, derivatization of the analyte is often necessary to increase its volatility and thermal stability.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of the parent compound and its metabolites. nih.gov GC-HRMS (High-Resolution Mass Spectrometry) can further enhance the accuracy of metabolite identification. nih.gov

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of this compound. rsc.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The ¹H NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule. The protons of the phenyl group typically appear as a multiplet in the aromatic region (around 7.2-7.4 ppm). The methine proton (CH) adjacent to the acetoxy group and the carboxylic acid would appear as a multiplet at a lower field. The methylene (B1212753) protons (CH₂) of the benzyl (B1604629) group would also present as a multiplet. The methyl protons of the acetoxy group would show a sharp singlet at a higher field (around 2.0 ppm). The acidic proton of the carboxylic acid often appears as a broad singlet at a very low field, though its position can be variable and it may exchange with deuterium (B1214612) in solvents like D₂O. hmdb.careddit.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the carboxylic acid and the ester will appear at the lowest field (typically >170 ppm). The aromatic carbons will have signals in the range of approximately 127-136 ppm. The carbon attached to the acetoxy group will be found at a lower field than the methylene carbon of the benzyl group. The methyl carbon of the acetoxy group will appear at a very high field. hmdb.cachemicalbook.comchemicalbook.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom ¹H NMR (Predicted) ¹³C NMR (Predicted)
Carboxylic Acid (COOH) ~10-12 (broad s) ~173
Acetoxy (C=O) - ~170
Phenyl (C₆H₅) ~7.2-7.4 (m) ~127-136
Methine (CH) ~5.2 (dd) ~73
Methylene (CH₂) ~3.1-3.3 (m) ~37

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. researchgate.net The IR spectrum shows characteristic absorption bands corresponding to the vibrations of specific bonds.

Key characteristic absorption bands for this compound include:

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

A sharp C=O stretching band for the carboxylic acid carbonyl group, usually around 1700-1725 cm⁻¹.

A sharp C=O stretching band for the ester carbonyl group, typically around 1735-1750 cm⁻¹. researchgate.net

C-O stretching bands for the ester and carboxylic acid in the 1000-1300 cm⁻¹ region. researchgate.net

C-H stretching bands for the aromatic and aliphatic protons.

C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500-3300 (broad)
Ester C=O Stretch 1735-1750
Carboxylic Acid C=O Stretch 1700-1725
Aromatic C=C Stretch 1450-1600

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound (208.21 g/mol ). sigmaaldrich.comnih.gov Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways include the loss of the acetoxy group, the carboxylic acid group, and cleavage of the bond between the alpha and beta carbons.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments, often to four or more decimal places. nih.gov This high accuracy allows for the determination of the elemental composition of the ions, which is a powerful tool for confirming the molecular formula and identifying unknown metabolites. nih.govnih.gov The exact mass of this compound (C₁₁H₁₂O₄) is 208.0736. nih.gov

Interactive Table: Key Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol sigmaaldrich.comnih.gov
Exact Mass (HRMS) 208.0736 Da nih.gov

| Common Fragments (m/z) | [M-CH₃COOH]⁺, [M-COOH]⁺, [C₆H₅CH₂]⁺ (benzyl cation) |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented electrochemical characterization of this compound. Despite its relevance in synthetic chemistry as a derivative of phenylpropanoic acid, specific studies detailing its redox behavior using techniques such as cyclic voltammetry are not publicly available.

Electrochemical analysis is a powerful tool for understanding the oxidation and reduction potential of a molecule, providing insights into its reactivity, potential for electron transfer reactions, and stability under different electronic conditions. For a compound like this compound, such studies would be invaluable for applications in areas like organic synthesis, materials science, and pharmacology, where redox processes can be crucial.

While the electrochemical properties of related aromatic carboxylic acids have been investigated, direct extrapolation of these findings to this compound would be speculative. The presence of the acetoxy group at the alpha-position to the carboxylic acid and the phenyl group at the beta-position introduces a unique electronic and steric environment. This specific substitution pattern would significantly influence the electron density distribution within the molecule and, consequently, its electrochemical behavior.

Further research is required to elucidate the electrochemical profile of this compound. Such investigations would typically involve dissolving the compound in a suitable solvent with a supporting electrolyte and analyzing its response to a varying potential at the surface of a working electrode. The resulting data, likely in the form of a voltammogram, would reveal key parameters such as oxidation and reduction peak potentials and current intensities.

Without experimental data, a detailed discussion of the redox behavior and the generation of associated data tables for this compound remains an area for future scientific exploration.

Computational and Theoretical Investigations of 2 Acetoxy 3 Phenylpropanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. These methods, rooted in quantum mechanics, can predict a variety of molecular properties with high accuracy.

Determination of Oxidation Potentials and Redox Properties

The oxidation potential of a molecule is a critical parameter that indicates its susceptibility to losing electrons, a key process in many chemical and biological reactions. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting these properties. By calculating the energies of the neutral molecule and its corresponding cation, the ionization potential can be determined, which is directly related to the oxidation potential.

Although specific studies on the oxidation potential of 2-acetoxy-3-phenylpropanoic acid are not readily found, the general methodology would involve optimizing the geometry of the molecule and then performing single-point energy calculations for both the neutral and oxidized states. The difference in these energies, along with considerations for the solvent environment, would yield a theoretical oxidation potential. This information is crucial for understanding the compound's stability and its potential role in redox processes.

Table 1: Illustrative Data from a Hypothetical Quantum Chemical Calculation for Redox Properties

PropertyCalculated ValueMethod/Basis Set
Ionization PotentialValueDFT/B3LYP/6-31G
Electron AffinityValueDFT/B3LYP/6-31G
First Oxidation Potential (V vs. SHE)ValuecPCM/DFT

Note: The values in this table are illustrative and represent the type of data that would be generated from such a study.

Calculation of Electrophilicity Indices and Reaction Pathways

Electrophilicity is a measure of a molecule's ability to accept electrons. The global electrophilicity index, as defined by Parr, is a valuable descriptor derived from the electronic chemical potential and chemical hardness, which are in turn calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Computational studies on similar molecules often utilize these indices to predict their reactivity towards nucleophiles. For this compound, calculating the electrophilicity index would help in understanding its potential to participate in reactions where it acts as an electrophile. Furthermore, computational methods can map out entire reaction pathways, identifying transition states and intermediates, to predict the most likely mechanisms of its chemical transformations.

Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Elucidation

Molecular modeling and docking are powerful computational techniques used to predict the interaction of a small molecule (ligand) with a biological target, typically a protein. These methods are central to drug discovery and help in understanding the structure-activity relationship (SAR), which correlates the chemical structure of a compound with its biological activity.

While specific molecular docking studies for this compound are not documented in the available literature, studies on structurally related compounds, such as derivatives of 2-(3-benzoylphenyl)propanoic acid, have demonstrated the utility of this approach. nih.govtechnologynetworks.com In these studies, the compounds were docked into the active sites of enzymes like cyclooxygenases (COXs) and matrix metalloproteinases (MMPs) to predict their binding modes and affinities. nih.govtechnologynetworks.com This information helps in rationalizing the observed biological activities and in designing new, more potent analogs.

A typical molecular docking workflow involves:

Obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Preparing the ligand (this compound) and the protein for docking, which includes adding hydrogen atoms and assigning charges.

Using a docking algorithm to explore the possible binding poses of the ligand within the protein's active site.

Scoring the generated poses to estimate the binding affinity, often reported as a docking score or binding energy.

Table 2: Illustrative Docking Results for a Hypothetical Study of this compound with a Target Protein

Target Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Target 1ValueResidue A, Residue BHydrogen Bond, Hydrophobic
Hypothetical Target 2ValueResidue C, Residue Dvan der Waals, Pi-Stacking

Note: The data in this table is for illustrative purposes and represents the kind of information obtained from a molecular docking study.

Elucidation of Reaction Mechanisms through Computational Chemistry Approaches

Computational chemistry provides a virtual laboratory to investigate the detailed mechanisms of chemical reactions at the atomic level. By calculating the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, including the structures and energies of all transition states and intermediates.

For this compound, computational studies could elucidate the mechanisms of its hydrolysis (the cleavage of the ester group) or its decarboxylation, for example. These studies would typically employ DFT or higher-level ab initio methods to accurately model the bond-breaking and bond-forming processes. The insights gained from such studies are invaluable for understanding the compound's stability, reactivity, and potential degradation pathways. Although no specific studies on the reaction mechanisms of this compound have been found, the established computational methodologies are readily applicable.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Acetoxy-3-phenylpropanoic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions with protection-deprotection strategies. For example, acetic acid derivatives are coupled with phenylpropanoic acid precursors under controlled conditions. To ensure stereochemical integrity, chiral auxiliaries or asymmetric catalysis (e.g., enzymatic resolution) should be employed. Characterization via polarimetry and chiral HPLC is critical to confirm enantiomeric excess .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine 1H/13C NMR to confirm the acetoxy and phenyl substituents, FT-IR for functional group analysis (C=O stretch at ~1740 cm⁻¹), and HPLC-MS for purity assessment. Cross-validate results with melting point analysis and comparison to reference spectra from authoritative databases like NIST Chemistry WebBook .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store in airtight, light-resistant containers under dry conditions at room temperature. Avoid prolonged exposure to moisture, as hydrolysis of the acetoxy group may occur. Use inert atmospheres (e.g., nitrogen) during sensitive reactions. Safety protocols include wearing nitrile gloves and fume hood use to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer : Systematically vary reaction parameters (e.g., solvent polarity, temperature gradients) and employ Design of Experiments (DoE) to identify critical factors. Validate findings using kinetic studies (e.g., time-resolved NMR) and compare with literature data from peer-reviewed sources. Discrepancies often arise from unoptimized purification methods, such as column chromatography vs. recrystallization .

Q. What strategies optimize the regioselective modification of this compound for biological activity studies?

  • Methodological Answer : Target the acetoxy group for nucleophilic substitution (e.g., using amines or thiols) while protecting the carboxylic acid moiety via esterification. Post-reaction deprotection under mild acidic conditions preserves the core structure. Validate regioselectivity via 2D NMR (COSY, HSQC) and assess bioactivity through in vitro assays (e.g., enzyme inhibition studies) .

Q. How can computational methods aid in predicting the physicochemical properties of this compound derivatives?

  • Methodological Answer : Use density functional theory (DFT) to model electronic effects of substituents on acidity (pKa) and lipophilicity (logP). Pair with molecular docking simulations to predict binding affinities for target proteins. Cross-reference predictions with experimental data from HPLC retention times and solubility tests in polar/nonpolar solvents .

Q. What are the critical considerations for scaling up this compound synthesis without compromising purity?

  • Methodological Answer : Implement continuous flow chemistry to enhance heat/mass transfer and reduce side reactions. Monitor scalability using Process Analytical Technology (PAT) tools like in-line FT-IR. Optimize crystallization conditions (e.g., antisolvent addition rates) to achieve >98% purity, validated by quantitative NMR (qNMR) .

Safety and Compliance

Q. What occupational exposure limits apply to this compound, and how are they monitored?

  • Methodological Answer : While specific limits are not codified, follow OSHA guidelines (29 CFR 1910.1020) for organic acids. Use personal air sampling pumps with sorbent tubes (e.g., silica gel) and analyze via GC-MS. Implement engineering controls (e.g., local exhaust ventilation) and routine health surveillance for lab personnel .

Data Validation and Reproducibility

Q. How can researchers address variability in biological assay results involving this compound?

  • Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum-free media) and include positive/negative controls in each experiment. Use statistical tools (e.g., ANOVA with post-hoc tests) to differentiate biological variability from experimental error. Publish raw datasets in supplementary materials to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.